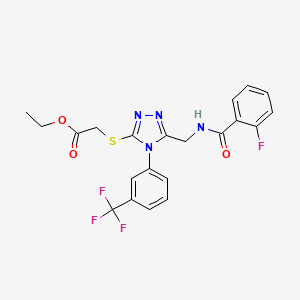![molecular formula C23H20N2O6 B2424066 (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 478482-06-3](/img/structure/B2424066.png)
(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” is a synthetic organic molecule that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxy Group: This step might involve selective hydroxylation.
Formation of the Imine Group: This can be done by reacting the chromene derivative with 2,4-dimethoxyaniline under appropriate conditions.
Attachment of the Furylmethyl Group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be studied for its potential therapeutic applications.
Medicine
Due to its potential biological activities, this compound can be explored as a lead compound in drug discovery and development.
Industry
The compound can be used in the development of new materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide: can be compared with other chromene derivatives.
Flavonoids: These are naturally occurring compounds with a similar chromene core.
Coumarins: Another class of compounds with a similar structure.
Uniqueness
The unique combination of functional groups in “this compound” may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-28-16-7-8-19(21(12-16)29-2)25-23-18(22(27)24-13-17-4-3-9-30-17)10-14-5-6-15(26)11-20(14)31-23/h3-12,26H,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPDWYZSYDSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)
![5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide](/img/structure/B2423986.png)
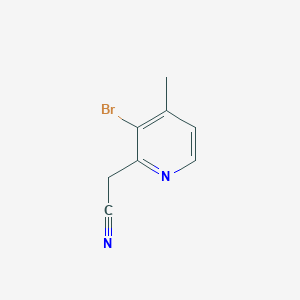

![5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423990.png)
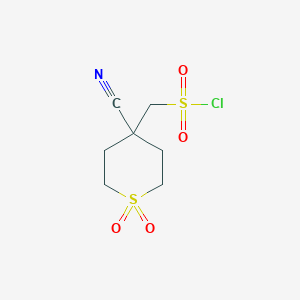

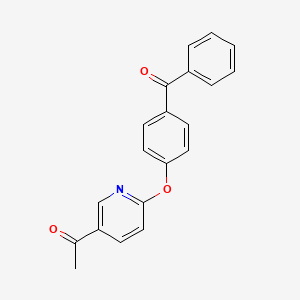
![(3-Chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2423999.png)
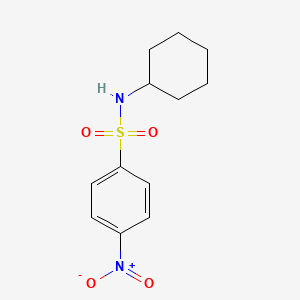
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)

